molecular formula C7H14O3 B102028 Ethyl 3-hydroxy-3-methylbutanoate CAS No. 18267-36-2

Ethyl 3-hydroxy-3-methylbutanoate

Cat. No. B102028
CAS RN: 18267-36-2
M. Wt: 146.18 g/mol
InChI Key: HKEDUIGHSRRIKD-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-methylbutanoate is a compound that has been studied in various contexts due to its relevance in different fields, including its presence in wines and its role as an intermediate in chemical syntheses. The compound's enantiomers have been assayed in commercial wines, showing higher levels in red wines compared to white wines, and have been linked to the perception of fruity aromas despite their subthreshold concentrations . Additionally, ethyl 3-hydroxy-3-methylbutanoate is structurally related to other compounds that serve as important intermediates in the synthesis of pharmaceuticals and other chemicals .

Synthesis Analysis

The synthesis of ethyl 3-hydroxy-3-methylbutanoate and its related compounds has been approached through both chemical and enzymatic methods. For instance, ethyl (R)-4-cyano-3-hydroxybutanoate, a related compound, has been synthesized using biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase, highlighting the importance of obtaining optically pure enantiomers for pharmaceutical applications . Enzymatic synthesis has also been employed to produce both enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess and yield, demonstrating the effectiveness of microbial catalysts .

Molecular Structure Analysis

The molecular structure of ethyl 3-hydroxy-3-methylbutanoate is closely related to other compounds that have been structurally characterized. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound with a more complex structure, was determined by single-crystal X-ray crystallography, revealing intramolecular and intermolecular hydrogen bonding patterns10. These structural analyses are crucial for understanding the physical and chemical properties of these compounds and their interactions in various environments.

Chemical Reactions Analysis

The chemical behavior of ethyl 3-hydroxy-3-methylbutanoate under pyrolysis conditions has been studied, showing that it undergoes a unimolecular reaction to produce acetone and ethyl acetate among other products. The reaction mechanism is proposed to proceed via a six-membered cyclic transition state . Additionally, photochemical reactions of related compounds, such as ethyl 3-oxo-2,4-diphenylbutanoate, have been investigated, revealing the formation of products through radical recombination and the influence of the solvent on the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-hydroxy-3-methylbutanoate and its analogs are influenced by their molecular structure and the presence of functional groups. For instance, the enantiomers of ethyl 3-hydroxybutanoate have different olfactory thresholds and aromatic nuances, which are significant for their organoleptic impact in wine . The enantiomeric purity and yield of related compounds, such as ethyl (R)-2-hydroxy-4-phenylbutanoate, are critical for their use as intermediates in the synthesis of anti-hypertension drugs, and their production has been optimized in bioreactors .

Scientific Research Applications

1. Enantiomers in Wine

Ethyl 3-hydroxy-3-methylbutanoate, closely related to its isomer, ethyl 2-hydroxy-3-methylbutanoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. This ester's enantiomers were quantitated in wines, revealing the predominant presence of one enantiomer over the other. This study helps in understanding the chemical composition and sensory characteristics of wine (Gammacurta et al., 2018).

2. Pyrolysis Kinetics

The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate were examined over a range of temperatures and pressures. Understanding these kinetics is crucial for chemical manufacturing processes, especially in the design of reactors and the optimization of reaction conditions (Dominguez et al., 1996).

3. Chemo-enzymatic Elaboration

Ethyl 3-hydroxy-3-methylbutanoate is related to compounds used in synthetic approaches for complex organic molecules. Its elaboration involves stereoselective chemical and enzymatic reactions, highlighting its role in the synthesis of advanced organic compounds (Akeboshi et al., 1998).

4. Bacterial Reduction

Certain bacterial strains can reduce ethyl 3-hydroxy-3-methylbutanoate, creating products with high diastereoisomeric and enantiomeric excess. This biological transformation is important for producing optically pure compounds used in various industries, including pharmaceuticals (Miya et al., 1996).

5. Stereochemical Control in Microbial Reduction

Microbe-catalyzed reduction of related compounds to ethyl 3-hydroxy-3-methylbutanoate can be controlled by additives, affecting the selectivity of the reaction. This control is vital for producing specific enantiomers of organic compounds (Kawai et al., 1995).

properties

IUPAC Name

ethyl 3-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEDUIGHSRRIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171317
Record name Ethyl 3-hydroxy-3-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-3-methylbutanoate

CAS RN

18267-36-2
Record name Ethyl 3-hydroxy-3-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18267-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-3-methylbutyrate
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Record name Ethyl 3-hydroxy-3-methylbutyrate
Source EPA DSSTox
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Record name Ethyl 3-hydroxy-3-methylbutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
BL Yates, J Quijano - The Journal of Organic Chemistry, 1970 - ACS Publications
… the ßhydroxy ester ethyl 3-hydroxy-3-methylbutanoate would … decomposition of ethyl 3-hydroxy-3-methylbutanoate,which … that in xylene solution ethyl 3-hydroxy3-methylbutanoate did …
Number of citations: 17 pubs.acs.org
T Hirvi, E Honkanen - Journal of the Science of Food and …, 1983 - Wiley Online Library
… These included methyl and ethyl 2-hydroxy-3-methylbutanoate, methyl and ethyl 3-hydroxy-3-methylbutanoate, 2-phenylethyl formate, methyl salicylate, farnesol, farnesyl acetate, …
Number of citations: 74 onlinelibrary.wiley.com
BL Yates, A Ramirez, O Velásquez - The Journal of Organic …, 1971 - ACS Publications
… Thus the energy and entropy of activation for pyrolysis of ethyl 3-hydroxy-3-methylbutanoate … Thus the relative rates of pyrolysis at 300 of ethyl 3-hydroxy~3methylbutanoate, ethyl 3-…
Number of citations: 18 pubs.acs.org
E Zapata, J Gaviria, J Quijano - International Journal of …, 2007 - Wiley Online Library
… 553 K, β-hydroxyketone and 4-hydroxy-4-methyl-2-pentanone pyrolyze 134 times more rapidly than do the analogously substituted β-hydroxy ester: ethyl-3-hydroxy-3-methylbutanoate …
Number of citations: 12 onlinelibrary.wiley.com
M Tanabe, RH Peters - The Journal of Organic Chemistry, 1970 - ACS Publications
… the ßhydroxy ester ethyl 3-hydroxy-3-methylbutanoate would … decomposition of ethyl 3-hydroxy-3-methylbutanoate,which … that in xylene solution ethyl 3-hydroxy3-methylbutanoate did …
Number of citations: 1 pubs.acs.org
KL Sampaio, DS Garruti, MRB Franco… - Journal of the …, 2011 - Wiley Online Library
BACKGROUND: There is a considerable loss of volatile compounds during the thermal concentration of cashew apple juice, damaging product quality, and as yet there is little research …
Number of citations: 56 onlinelibrary.wiley.com
S Zhu, X Lu, K Ji, K Guo, Y Li, C Wu, G Xu - Analytica Chimica Acta, 2007 - Elsevier
In this paper, a method to characterize the volatile compounds in Chinese liquors by comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry has been …
Number of citations: 253 www.sciencedirect.com
E Gracia-Moreno, R Lopez, V Ferreira - Analytical and bioanalytical …, 2015 - Springer
… Other compounds of the same family, such as ethyl 2-hydroxy-2-methylbutanoate, have been identified in Tokaji wines [16] and pineapple [17], while ethyl 3-hydroxy-3-methylbutanoate …
Number of citations: 21 link.springer.com
GS Leung, R Marriott - Flavour and Fragrance Journal, 2016 - Wiley Online Library
This study highlights the use of optimised headspace solid phase microextraction (HS‐SPME) to capture over 70 volatile compounds from three different varieties of sea buckthorn juice …
Number of citations: 10 onlinelibrary.wiley.com
SA Socaci, C Socaciu, M Tofană, IV Raţi… - Phytochemical …, 2013 - Wiley Online Library
Introduction The health benefits of sea buckthorn (Hippophae rhamnoides L.) are well documented due to its rich content in bioactive phytochemicals (pigments, phenolics and vitamins) …

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